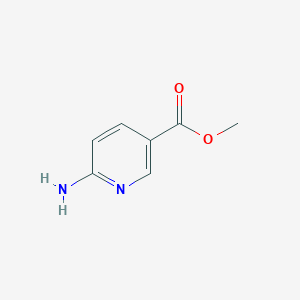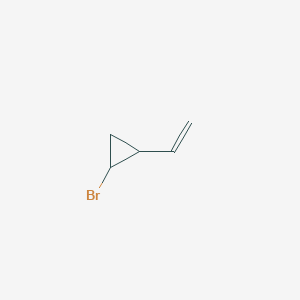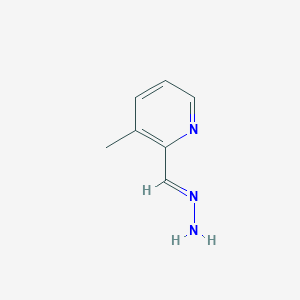
(E)-(3-methylpyridin-2-yl)methylidenehydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(hydrazonomethyl)-3-methylpyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(hydrazonomethyl)-3-methylpyridine typically involves the condensation reaction between 2-formyl-3-methylpyridine and hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:
2-formyl-3-methylpyridine+hydrazine→(E)-2-(hydrazonomethyl)-3-methylpyridine
Industrial Production Methods
While specific industrial production methods for (E)-2-(hydrazonomethyl)-3-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-2-(hydrazonomethyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-2-(hydrazonomethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
作用机制
The mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (E)-2-(hydrazonomethyl)phenoxyl acetohydrazide
- (E)-benzylidene-2-(hydrazonomethyl)phenoxyl acetohydrazide
- 2-[(E)-Hydrazonomethyl]-1,3-benzothiazole
Uniqueness
(E)-2-(hydrazonomethyl)-3-methylpyridine is unique due to its specific structural features, such as the presence of a pyridine ring and a methyl group at the 3-position.
属性
CAS 编号 |
106911-07-3 |
|---|---|
分子式 |
C7H9N3 |
分子量 |
135.17 g/mol |
IUPAC 名称 |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
InChI 键 |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
SMILES |
CC1=C(N=CC=C1)C=NN |
手性 SMILES |
CC1=C(N=CC=C1)/C=N/N |
规范 SMILES |
CC1=C(N=CC=C1)C=NN |
同义词 |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


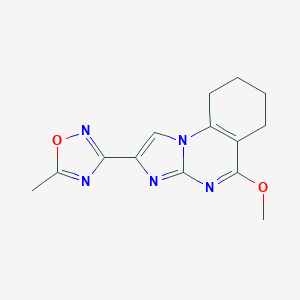
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

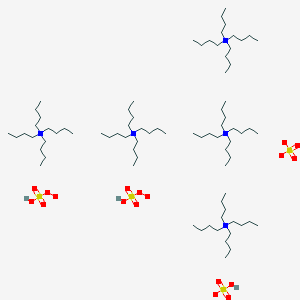

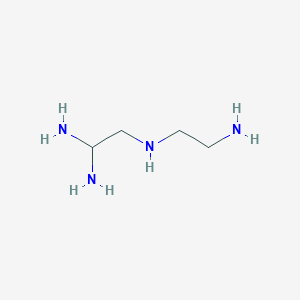
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
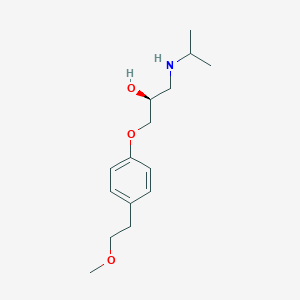


![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
